molecular formula C18H17N3O3S B3003195 2-{[(2-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851801-25-7

2-{[(2-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B3003195
CAS No.: 851801-25-7
M. Wt: 355.41
InChI Key: DLFJKNQHBJKICF-UHFFFAOYSA-N
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Description

2-{[(2-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole is a nitrogen-containing heterocyclic compound featuring a 4,5-dihydroimidazole core. This scaffold is substituted with a sulfanyl group linked to a 2-methylbenzyl moiety at position 2 and a 4-nitrobenzoyl group at position 1. The imidazole ring is a privileged structure in medicinal chemistry, known for diverse biological activities, including antimicrobial, anticancer, and receptor modulation . The 4-nitrobenzoyl group introduces strong electron-withdrawing properties, which may enhance binding to biological targets or influence metabolic stability.

Properties

IUPAC Name

[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-13-4-2-3-5-15(13)12-25-18-19-10-11-20(18)17(22)14-6-8-16(9-7-14)21(23)24/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFJKNQHBJKICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the imidazole ring One common method involves the condensation of aldehydes with ammonium acetate and a suitable amine under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process would be a key consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl and nitrobenzoyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving imidazole derivatives.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[(2-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole would depend on its specific application. In biological systems, it could interact with enzymes or receptors, modulating their activity. The sulfanyl and nitrobenzoyl groups may play a role in binding to molecular targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The target compound’s 4-nitrobenzoyl group confers stronger electron-withdrawing effects compared to sulfonyl or fluorophenyl groups in analogues . This may enhance binding to enzymes or receptors requiring electron-deficient aromatic interactions.
  • In contrast, compounds with methoxy or alkyl groups (e.g., 2-[4'-(pentyloxy)phenyl] derivatives) exhibit reduced quorum sensing inhibition (IC50 = 56.38 µM) due to electron-donating effects .

Sulfanyl vs. Pre-oxidized sulfonyl analogues (e.g., ) may exhibit greater metabolic stability but reduced membrane permeability due to higher polarity .

Biological Activity Trends: Antimicrobial Activity: Fluorinated and chlorinated analogues () show enhanced activity due to halogen-induced lipophilicity and membrane disruption . Receptor Binding: Metrazoline’s sub-nanomolar affinity for imidazoline-I2 receptors highlights the importance of aromatic vinyl substituents for high-affinity interactions . The target compound’s nitrobenzoyl group may similarly target nitroreductase-expressing cancer cells .

Key Insights:

  • Synthesis : The target compound’s synthesis likely parallels , where chloromethyl intermediates are reacted with thiols (e.g., 2-methylbenzyl mercaptan) under basic conditions. Oxidation steps, as in , could generate sulfoxide derivatives .

Biological Activity

The compound 2-{[(2-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, which is known for its diverse biological activities. This article aims to explore its biological activity, including antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound features a unique structure that includes a 4-nitrobenzoyl moiety and a 2-methylphenylmethyl sulfanyl group attached to a 4,5-dihydro-1H-imidazole ring. The presence of these functional groups is critical for its biological activity.

Biological Activity Overview

Research indicates that imidazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many imidazole derivatives show significant antibacterial properties against various pathogens.
  • Anticancer Activity : Some compounds within this class have demonstrated cytotoxic effects on cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeAssay MethodReference CompoundIC50 (µM)
AntibacterialCylinder Wells DiffusionNorfloxacinVaries by derivative
AnticancerMTT AssayCisplatin0.24 - 1.96
CytotoxicityApoptosis AssayNot specifiedVaries by derivative

Antimicrobial Activity

In a study assessing the antimicrobial potential of various imidazole derivatives, compounds similar to 2-{[(2-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited promising antibacterial activity, suggesting potential for therapeutic applications in infectious diseases .

Anticancer Activity

The anticancer properties of this compound were evaluated through in vitro tests on human cancer cell lines. For instance, derivatives with similar structures have shown significant cytotoxicity against cervical and bladder cancer cell lines, with IC50 values ranging from 2.38 to 8.13 µM . The mechanism of action appears to involve the induction of apoptosis in cancer cells, which was confirmed through flow cytometry analysis showing increased early and late apoptotic cells upon treatment with the compound .

Case Study: Apoptosis Induction

A specific study highlighted the ability of an imidazole derivative to induce apoptosis in human cancer cell lines. The compound was tested at varying concentrations, revealing that higher doses significantly increased the percentage of apoptotic cells, indicating a dose-dependent response .

The biological activity of 2-{[(2-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole likely involves interactions with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that may interact with DNA or proteins within the cell, leading to therapeutic effects.

Comparative Analysis

Compared to other piperazine derivatives and imidazoles, this compound's unique substitution pattern contributes distinct chemical and biological properties. For example:

  • 1-Benzylpiperazine : Known for stimulant properties.
  • Imidazole Derivatives : Various substitutions lead to differing levels of antibacterial and anticancer activities.

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